4,5-Dinitrophthalic acid
Overview
Description
4,5-Dinitrophthalic acid is a chemical compound with the molecular formula C8H4N2O8 and a molecular weight of 256.13 . It is used in various chemical reactions and is not considered a hazardous compound .
Molecular Structure Analysis
The molecular structure of 4,5-Dinitrophthalic acid consists of 8 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The exact structure can be found in the referenced chemical databases .Chemical Reactions Analysis
One known reaction involving a similar compound, 4-Nitrophthalic acid, involves a color reaction with reducing sugars. When heated in aqueous sodium carbonate, the acid is reduced to 3-nitro-4-hydroxylaminophthalic acid . It’s plausible that 4,5-Dinitrophthalic acid might behave similarly in certain conditions, but specific reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dinitrophthalic acid include a molecular weight of 256.13 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Color Reaction with Reducing Sugars
4,5-Dinitrophthalic acid exhibits a sensitive color reaction with reducing sugars. When heated in aqueous sodium carbonate, it is reduced to 4-hydroxylamino-5-nitrophthalic acid, displaying a distinct color change. This reaction is useful in organic analysis, particularly for detecting glucose presence (Momose, Inaba, Inoue, Miyahara, & Mori, 1964).
Application in Sugar Estimation
The colorimetric properties of 4,5-Dinitrophthalic acid are beneficial in estimating blood sugar and urine sugar levels. Its reaction with sugars provides a basis for approximate estimation, which can be observed with the naked eye (Momose, Inaba, Mukai, & Shinkai, 1960).
Reactions with Sulphur Tetrafluoride
In studies involving reactions with sulphur tetrafluoride, 4,5-Dinitrophthalic acid has been used to produce bis(trifluoromethyl)benzenes and tetrafluoro-1,3-dihydroisobenzofurans. This highlights its role in evaluating steric and electronic effects in chemical reactions (Dmowski, 1993).
Deproteinization Agent in Blood Sugar Determination
4,5-Dinitrophthalic acid has been used as a deproteinizing agent in determining blood sugar values. This application is significant in clinical tests and medical research (Momose, Yano, & Ohashi, 1963).
Nucleophilic Substitution Reactions
Studies have explored the regioselectivity of nucleophilic substitution of nitro groups in derivatives of dinitrophthalic acids, which include 4,5-Dinitrophthalic acid. These reactions are important in understanding the behavior of nitro groups in complex organic molecules (Fischer & Kvita, 1985).
Host-Guest Complex Synthesis
3,5-Dinitrophthalic acid, closely related to 4,5-Dinitrophthalic acid, has been used in synthesizing host-guest complexes. These complexes are formed through non-covalent bonds and are significant in the study of molecular interactions (Pedireddi, Jones, Chorlton, & Docherty, 1998).
properties
IUPAC Name |
4,5-dinitrophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJVUJBKOFXFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604069 | |
Record name | 4,5-Dinitrobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dinitrophthalic acid | |
CAS RN |
90348-28-0 | |
Record name | 4,5-Dinitrobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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